Regioisomeric Thiophene Substitution Alters Polar Surface Area and Hydrogen‑Bonding Capacity vs. the Phenyl Analogue
The thiophen-3-yl group introduces a sulfur heteroatom that increases topological polar surface area (TPSA) and hydrogen‑bond acceptor count relative to the all‑carbon phenyl analogue. For cyclohexyl(thiophen-3-yl)methanamine hydrochloride, the TPSA is 54.3 Ų and the hydrogen‑bond acceptor count is 2 (amine nitrogen and thiophene sulfur) [1]. In contrast, the corresponding phenyl analogue [cyclohexyl(phenyl)methanamine hydrochloride] exhibits a TPSA of approximately 26 Ų and only 1 hydrogen‑bond acceptor (amine nitrogen) [2]. This near‑doubling of polar surface area and the additional heteroatom can significantly influence membrane permeability and transporter recognition.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA 54.3 Ų; H‑bond acceptors = 2 |
| Comparator Or Baseline | Cyclohexyl(phenyl)methanamine hydrochloride: TPSA ≈26 Ų; H‑bond acceptors = 1 |
| Quantified Difference | TPSA increased by ~28 Ų (approx. 2‑fold); one additional H‑bond acceptor |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) for the target; comparator TPSA based on analogous computation for the phenyl derivative |
Why This Matters
Higher TPSA and extra H‑bond acceptor can reduce passive membrane permeability while enhancing aqueous solubility, directly impacting bioactivity and formulation strategy.
- [1] PubChem. (2025). Compound Summary CID 86263064: Cyclohexyl(thiophen-3-yl)methanamine hydrochloride – Computed Properties. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for cyclohexyl(phenyl)methanamine (free base). TPSA based on analogous Cactvs computation. National Library of Medicine. View Source
